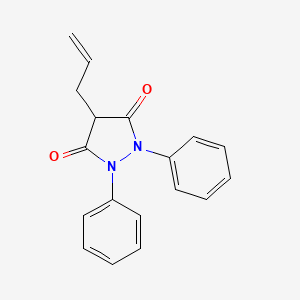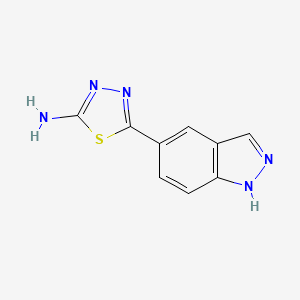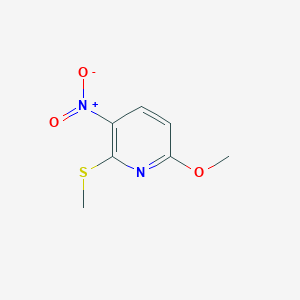
Thiomandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-phenylethanethioic S-acid is an organic compound characterized by the presence of a hydroxyl group, a phenyl group, and a thioic acid group
Preparation Methods
The synthesis of Thiomandelic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-2-phenylethanol with thioacetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the thioic acid group. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize more efficient catalysts and optimized reaction conditions to maximize yield and minimize production costs.
Chemical Reactions Analysis
2-Hydroxy-2-phenylethanethioic S-acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 2-phenylglyoxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the thioic acid group can yield 2-hydroxy-2-phenylethanol, with common reducing agents including lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can produce esters, while reaction with alkyl halides can yield ethers.
Scientific Research Applications
2-Hydroxy-2-phenylethanethioic S-acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Thiomandelic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and thioic acid groups play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and undergo nucleophilic attacks, which are essential for its biological activities.
Comparison with Similar Compounds
2-Hydroxy-2-phenylethanethioic S-acid can be compared with other similar compounds, such as 2-hydroxy-2-phenylethanoic acid and 2-hydroxy-2-phenylpropanoic acid. While these compounds share similar structural features, the presence of the thioic acid group in Thiomandelic acid imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Conclusion
2-Hydroxy-2-phenylethanethioic S-acid is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike. Further research and development are likely to uncover even more applications and benefits of this intriguing compound.
Properties
Molecular Formula |
C8H8O2S |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
2-hydroxy-2-phenylethanethioic S-acid |
InChI |
InChI=1S/C8H8O2S/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11) |
InChI Key |
DAROXWRZFHLQLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6-Fluoro-benzo[1,3]dioxol-5-yl)-acetonitrile](/img/structure/B8559777.png)










![7,7,9,9-Tetramethyl-8-phenyl-1,4-dioxa-8-phosphaspiro[4.5]decane](/img/structure/B8559855.png)
